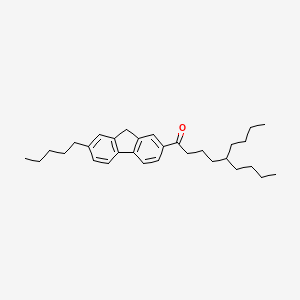
5-Butyl-1-(7-pentyl-9H-fluoren-2-YL)nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-1-(7-pentyl-9H-fluoren-2-YL)nonan-1-one is a complex organic compound characterized by its unique structure, which includes a fluorenyl group and a nonanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-(7-pentyl-9H-fluoren-2-YL)nonan-1-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-1-(7-pentyl-9H-fluoren-2-YL)nonan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-Butyl-1-(7-pentyl-9H-fluoren-2-YL)nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Butyl-1-(7-pentyl-9H-fluoren-2-YL)nonan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Nonanone: A simpler ketone with a similar nonanone backbone.
Fluorenone: Contains the fluorenyl group but lacks the extended alkyl chains.
Uniqueness
5-Butyl-1-(7-pentyl-9H-fluoren-2-YL)nonan-1-one is unique due to its combination of a fluorenyl group and a long alkyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
61314-32-7 |
|---|---|
Molecular Formula |
C31H44O |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
5-butyl-1-(7-pentyl-9H-fluoren-2-yl)nonan-1-one |
InChI |
InChI=1S/C31H44O/c1-4-7-10-14-25-17-19-29-27(21-25)23-28-22-26(18-20-30(28)29)31(32)16-11-15-24(12-8-5-2)13-9-6-3/h17-22,24H,4-16,23H2,1-3H3 |
InChI Key |
MNQIJHMROVWIQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetonitrile](/img/structure/B14584939.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)

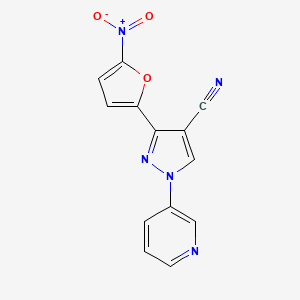

![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584966.png)
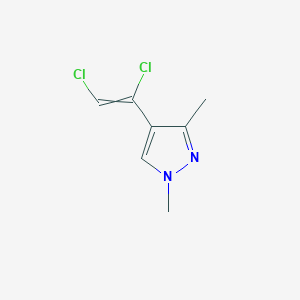



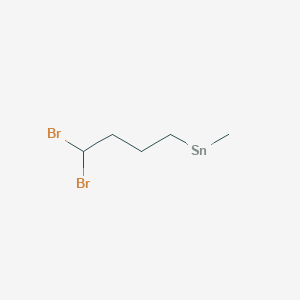

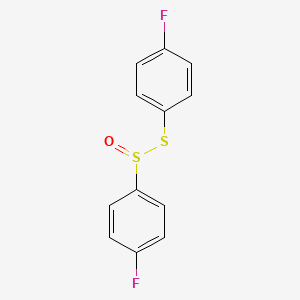
![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)
